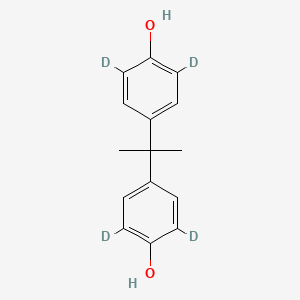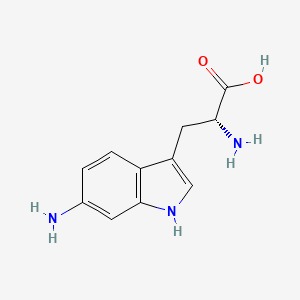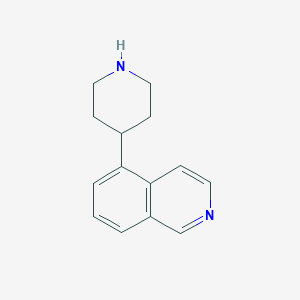
5-(Piperidin-4-yl)isoquinoline
Übersicht
Beschreibung
5-(Piperidin-4-yl)isoquinoline is a compound with the CAS Number: 1256807-40-5 . It has a molecular weight of 212.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of 5-(Piperidin-4-yl)isoquinoline is 5-(4-piperidinyl)isoquinoline . The InChI code is 1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2 .Physical And Chemical Properties Analysis
5-(Piperidin-4-yl)isoquinoline is a powder that is stored at room temperature . Its molecular weight is 212.29 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds structurally related to "5-(Piperidin-4-yl)isoquinoline" have shown potential antitumor activity. A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, acting as platelet activating factor (PAF) receptor antagonists, displayed cytotoxicity against several tumor cell lines. Notably, one derivative, SDZ 62-434, demonstrated significant antitumor efficacy, surpassing the clinical cytostatic agent edelfosine in an oral mouse Meth A fibrosarcoma assay, and has entered phase I clinical trials for cancer treatment (Houlihan et al., 1995).
Anti-corrosion Performance
Research on 8-hydroxyquinoline derivatives, including a compound with a piperidinyl moiety, has indicated their effectiveness as anti-corrosion agents for mild steel in acidic mediums. These derivatives demonstrated significant inhibition of corrosion, attributed to their adsorption on the metal surface (Douche et al., 2020).
Acetylcholinesterase Inhibition
A study into acetylcholinesterase (AChE) inhibitors discovered that rigid analogues of piperidine-linked compounds exhibited potent inhibitory activity. Among these, a compound showed exceptionally high selectivity and potency against AChE, suggesting its potential for treating diseases like Alzheimer's (Sugimoto et al., 1995).
Antimicrobial Activity
A novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated promising antimicrobial properties against various pathogenic bacteria and fungi, highlighting their potential as new antimicrobial agents (Zaki et al., 2019).
Antidepressant Drug Development
In the quest for fast-acting antidepressant drugs, compounds featuring an (aryl)(aryloxy)methyl moiety linked to piperidine showed high affinity for serotonin transporters. These studies underscore the therapeutic potential of such compounds in treating depression (Orjales et al., 2003).
Neuroprotective Effects
The inhibition of Poly(ADP-Ribose) Synthetase (PARS), by compounds including piperidinyl isoquinolinones, has demonstrated neuroprotective effects in models of cerebral ischemia. This indicates a role for such inhibitors in treating brain damage resulting from stroke (Takahashi et al., 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5-(Piperidin-4-yl)isoquinoline are yet to be identified. The compound is part of a broader class of piperidine derivatives, which have been studied for their potential effects against cancer cells . .
Mode of Action
It is possible that it may interact with its targets in a manner similar to other piperidine derivatives
Biochemical Pathways
Given the compound’s structural similarity to other piperidine derivatives, it might be involved in similar biochemical pathways . .
Result of Action
As mentioned earlier, some piperidine derivatives have shown potential effects against cancer cells , but it is unclear whether 5-(Piperidin-4-yl)isoquinoline has similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(Piperidin-4-yl)isoquinoline is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
5-piperidin-4-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZEWOPMRXZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



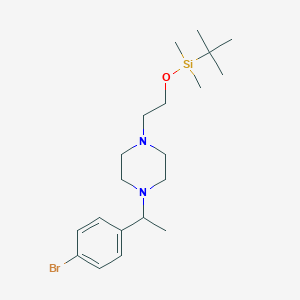
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
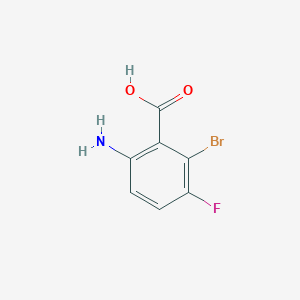
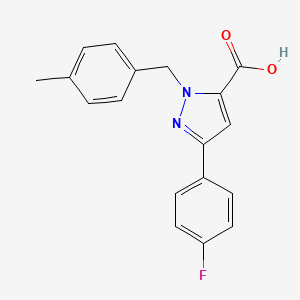

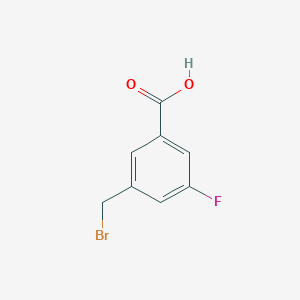

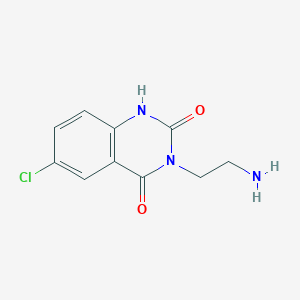

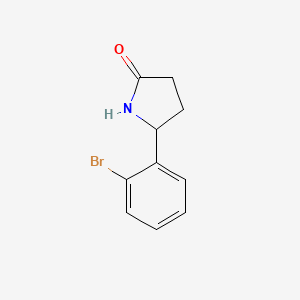
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)
